molecular formula C10H13BO2S B594844 4-(Cyclopropylmethylthio)phenylboronic acid CAS No. 1217501-03-5

4-(Cyclopropylmethylthio)phenylboronic acid

Cat. No. B594844
M. Wt: 208.082
InChI Key: SKUDUPVJZBDKND-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethylthio)phenylboronic acid is a chemical compound with the molecular formula C10H13BO2S . It has a molecular weight of 208.09 . This compound is used in scientific research and contributes to advancements in drug discovery, catalysis, and organic synthesis.


Molecular Structure Analysis

The molecular structure of 4-(Cyclopropylmethylthio)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a cyclopropylmethylthio group . The average mass of the molecule is 208.085 Da and the monoisotopic mass is 208.072937 Da .


Chemical Reactions Analysis

Boronic acids, including 4-(Cyclopropylmethylthio)phenylboronic acid, are known to form reversible complexes with diols, which leads to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .


Physical And Chemical Properties Analysis

4-(Cyclopropylmethylthio)phenylboronic acid is a solid at room temperature and should be stored at 2-8°C . It has a molecular weight of 208.09 .

Scientific Research Applications

  • Scientific Field: Analytical and Therapeutic Applications

    • Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
    • The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
  • Scientific Field: Organic Polymers

    • Phenylboronic acid (PBA) is a unique molecule which could selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction .
    • The principle of boronate affinity reaction is pH dependent, under high pH condition the PBA can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol .
    • Such pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .
  • Scientific Field: Sensing Applications

    • Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
  • Scientific Field: Medicine, Agriculture, and Biotechnology

    • “4-(Cyclopropylmethylthio)phenylboronic acid” is a compound with unique properties that have generated significant interest in the scientific community.
    • The compound’s potential applications in a wide range of fields, including medicine, agriculture, and biotechnology, suggest that it will continue to be a subject of many future studies.
  • Scientific Field: R&D

    • According to its Safety Data Sheet, “4-(Cyclopropylmethylthio)phenylboronic acid” is used for R&D purposes .
  • Scientific Field: Biochemical Tools
    • Boronic acid molecules, including “4-(Cyclopropylmethylthio)phenylboronic acid”, can be used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems .
    • They can also be used for electrophoresis of glycated molecules, and in polymers for the controlled release of insulin .

Safety And Hazards

When handling 4-(Cyclopropylmethylthio)phenylboronic acid, avoid dust formation and inhalation. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDUPVJZBDKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675229
Record name {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethylthio)phenylboronic acid

CAS RN

1217501-03-5
Record name {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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